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molecular formula C8H18N2O2 B8519937 Ethyl(3-amino-1,1-dimethylpropyl)carbamate

Ethyl(3-amino-1,1-dimethylpropyl)carbamate

Cat. No. B8519937
M. Wt: 174.24 g/mol
InChI Key: VSEJNOAQPPMLCY-UHFFFAOYSA-N
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Patent
US08815853B2

Procedure details

5.12 g of ethyl[3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-1,1-dimethylpropyl]-carbamate are put into solution in 47 mL of ethanol. 4 mL of hydrazine hydrate are added and the mixture is refluxed for 30 minutes with heating. After returning to RT, the reaction medium is filtered and the solvent is then evaporated. 2.8 g (yield=88%) of ethyl(3-amino-1,1-dimethylpropyl)carbamate are obtained as a brown gum used as such.
Name
ethyl[3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-1,1-dimethylpropyl]-carbamate
Quantity
5.12 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
47 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:22])[NH:5][C:6]([CH3:21])([CH3:20])[CH2:7][CH2:8][N:9]1C(=O)C2C(=CC=CC=2)C1=O)[CH3:2].O.NN>C(O)C>[CH2:1]([O:3][C:4](=[O:22])[NH:5][C:6]([CH3:21])([CH3:20])[CH2:7][CH2:8][NH2:9])[CH3:2] |f:1.2|

Inputs

Step One
Name
ethyl[3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-1,1-dimethylpropyl]-carbamate
Quantity
5.12 g
Type
reactant
Smiles
C(C)OC(NC(CCN1C(C2=CC=CC=C2C1=O)=O)(C)C)=O
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
47 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
with heating
CUSTOM
Type
CUSTOM
Details
After returning to RT
FILTRATION
Type
FILTRATION
Details
the reaction medium is filtered
CUSTOM
Type
CUSTOM
Details
the solvent is then evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(NC(CCN)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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